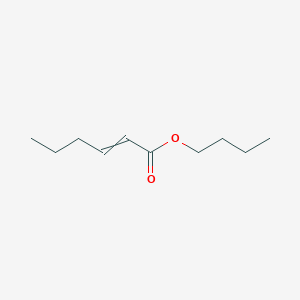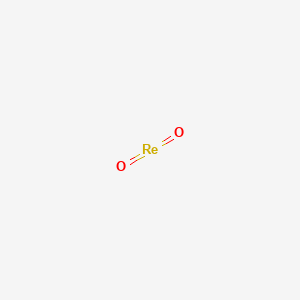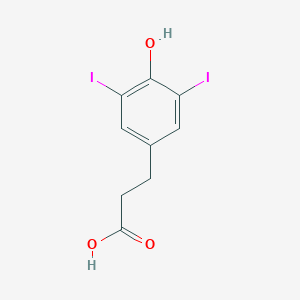
Tin, isotope of mass 120
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and ductile metal that is widely used in various applications. Tin occurs in several isotopes, with the isotope of mass 120 being one of the most important ones.
科学的研究の応用
Photovoltaic and Optoelectronic Applications
Tin(II) sulfide (SnS) is a notable semiconductor used in solar energy conversion within thin-film devices. It boasts bandgap energies that align with efficient light harvesting and a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum. These properties theoretically allow power conversion efficiencies over 30%. The appeal of SnS also stems from its non-toxicity and high natural abundance, suggesting the possibility of cost-effective, sustainable devices. Notably, SnS in its orthorhombic form can have its bandgap energy tuned by thinning the material to nanoscale dimensions, enhancing its utility in optoelectronic devices like photovoltaics, photodetectors, as well as in energy storage solutions like lithium- and sodium-ion batteries and sensors (Norton, Alam & Lewis, 2021).
Tin Compounds and Bioavailability
Studies on the bioavailability of tin and its compounds reveal that while metallic tin and inorganic tin compounds pose low toxicity, organotin compounds, particularly triorganotin compounds, are significantly toxic, explaining their use as biocides. The persistence and bioavailability of these compounds in aquatic systems are influenced by factors such as aerobic and anaerobic degradation processes, photolysis, and adsorption/desorption processes. The bioavailability of organotin compounds is particularly pronounced at neutral and slightly alkaline pH and is diminished in the presence of dissolved organic carbon. Notably, the biomagnification of organotin compounds via the food chain is less significant compared to bioconcentration from the water phase (Rüdel, 2003).
Tool Steel Coating
Titanium nitride (TiN) has been instrumental in coating tool steels since the mid-sixties to enhance tool life, improve product surface quality, and increase production rates. The attributes of TiN coating include high hardness and adhesion, excellent ductility, lubricity, chemical stability, and resistance to wear, corrosion, and temperature. The advancements in TiN coating processes and property control predict a promising market future for TiN-coated tool steels (Zhang & Zhu, 1993).
Tin Pest Phenomenon
The tin pest phenomenon, a structural transformation of tin from β-tin to α-tin at temperatures below 13.2°C, poses significant reliability concerns for electronics, especially in industries requiring dependable low-temperature operation. The α-tin phase is structurally weak and easily crumbles, which is unacceptable for reliable electronic systems. This review comprehensively discusses the tin pest phenomenon, its occurrence, and its implications for the lead-free industry, providing insights for manufacturers in choosing tin-based alloys for low-temperature applications (Cornelius, Treivish, Rosenthal & Pecht, 2017).
特性
CAS番号 |
14119-17-6 |
|---|---|
製品名 |
Tin, isotope of mass 120 |
分子式 |
Sn |
分子量 |
119.902202 g/mol |
IUPAC名 |
tin-120 |
InChI |
InChI=1S/Sn/i1+1 |
InChIキー |
ATJFFYVFTNAWJD-OUBTZVSYSA-N |
異性体SMILES |
[120Sn] |
SMILES |
[Sn] |
正規SMILES |
[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



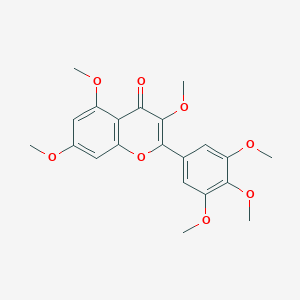
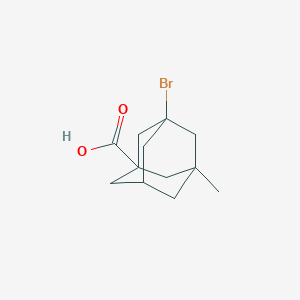
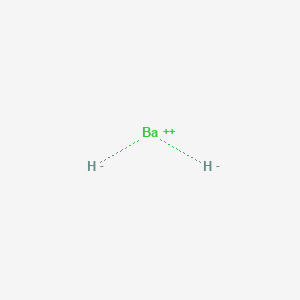
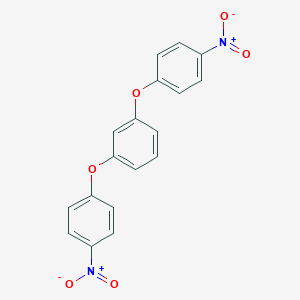
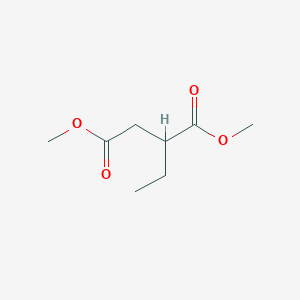
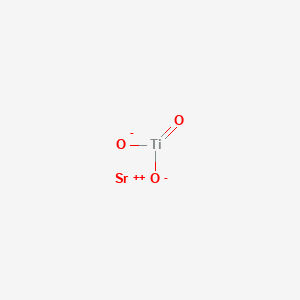
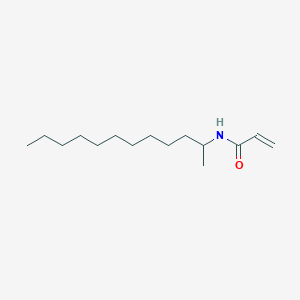
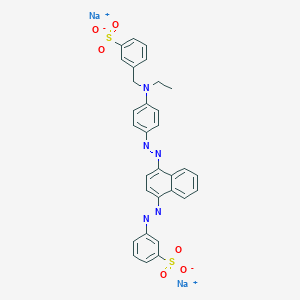
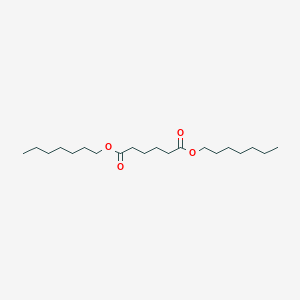
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
